molecular formula C12H11ClN2O2S B11161041 1-(2-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide

1-(2-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide

Cat. No.: B11161041
M. Wt: 282.75 g/mol
InChI Key: RMZXXJZQYIIKPH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide is a chemical compound that features a chlorophenyl group and a pyridinyl group connected via a methanesulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide typically involves the reaction of 2-chlorobenzene with pyridine-3-ylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(pyridin-2-yl)methanesulfonamide
  • 1-(2-chlorophenyl)-N-(pyridin-4-yl)methanesulfonamide
  • 1-(3-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide

Uniqueness

1-(2-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide is unique due to the specific positioning of the chlorophenyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-pyridin-3-ylmethanesulfonamide

InChI

InChI=1S/C12H11ClN2O2S/c13-12-6-2-1-4-10(12)9-18(16,17)15-11-5-3-7-14-8-11/h1-8,15H,9H2

InChI Key

RMZXXJZQYIIKPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CN=CC=C2)Cl

Origin of Product

United States

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